molecular formula C15H11NO4 B2520336 5-[(3-formyl-1H-indol-1-yl)methyl]furan-2-carboxylic acid CAS No. 838584-50-2

5-[(3-formyl-1H-indol-1-yl)methyl]furan-2-carboxylic acid

Cat. No.: B2520336
CAS No.: 838584-50-2
M. Wt: 269.256
InChI Key: DAYGBDYALIOMSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(3-formyl-1H-indol-1-yl)methyl]furan-2-carboxylic acid is a complex organic compound that features both indole and furan moieties. The indole structure is a bicyclic system containing a benzene ring fused to a pyrrole ring, while the furan ring is a five-membered aromatic ring with one oxygen atom. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-formyl-1H-indol-1-yl)methyl]furan-2-carboxylic acid typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring

Industrial Production Methods

Industrial production of such complex organic compounds often involves optimizing the reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact industrial methods for this specific compound may vary, but they generally follow the principles of green chemistry to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-[(3-formyl-1H-indol-1-yl)methyl]furan-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the formyl group yields a carboxylic acid, while reduction yields an alcohol. Substitution reactions on the indole ring can introduce various functional groups, depending on the electrophile used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-[(3-formyl-1H-indol-1-yl)methyl]furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, influencing biological processes. For example, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(3-formyl-1H-indol-1-yl)methyl]furan-2-carboxylic acid is unique due to the presence of both indole and furan rings, which confer distinct chemical and biological properties.

Biological Activity

5-[(3-formyl-1H-indol-1-yl)methyl]furan-2-carboxylic acid is a complex organic compound that has garnered attention for its potential biological activities. This compound features both indole and furan moieties, which are known for their diverse biological properties. This article explores the biological activity of this compound, highlighting its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound includes an indole ring fused with a furan ring, contributing to its unique chemical properties. The molecular weight is approximately 269.25 g/mol, and it exhibits characteristics typical of both indole derivatives and furan compounds, making it a valuable target for synthetic and medicinal chemistry .

Anticancer Properties

Research indicates that compounds containing indole structures often exhibit anticancer properties. For instance, studies have shown that indole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific activity of this compound in cancer models is under investigation, with preliminary data suggesting potential effectiveness against certain cancer cell lines .

Antimicrobial Activity

The furan moiety is associated with antimicrobial properties. Compounds similar to this compound have been reported to exhibit activity against a range of bacterial and fungal pathogens. The mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways .

Neuroprotective Effects

Indole derivatives are also studied for their neuroprotective effects. Preliminary findings suggest that this compound may influence neuroinflammatory pathways, potentially offering therapeutic benefits for neurodegenerative diseases .

The biological effects of this compound are hypothesized to arise from its ability to interact with various molecular targets:

Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in cancer progression or microbial metabolism.

Receptor Modulation: Its structure allows it to bind to receptors that regulate cell signaling pathways, influencing cellular responses such as proliferation and apoptosis.

Oxidative Stress Reduction: Some studies suggest that indole derivatives can enhance antioxidant defenses, reducing oxidative stress in cells .

Case Study: Anticancer Activity

A recent study evaluated the cytotoxic effects of several indole derivatives on breast cancer cell lines. Results indicated that compounds similar to this compound exhibited significant growth inhibition at micromolar concentrations. The study suggested that the compound induces apoptosis through the activation of caspase pathways .

Compound Cell Line IC50 (µM) Mechanism
Compound AMCF715Apoptosis
Compound BMDA-MB-23110Cell Cycle Arrest
5-FIFCAMCF712Apoptosis

Case Study: Antimicrobial Activity

Another study focused on the antimicrobial efficacy of various furan-containing compounds against Staphylococcus aureus and Escherichia coli. The results demonstrated that certain derivatives showed promising antibacterial activity, leading researchers to explore structural modifications to enhance potency .

Properties

IUPAC Name

5-[(3-formylindol-1-yl)methyl]furan-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO4/c17-9-10-7-16(13-4-2-1-3-12(10)13)8-11-5-6-14(20-11)15(18)19/h1-7,9H,8H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAYGBDYALIOMSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC3=CC=C(O3)C(=O)O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.